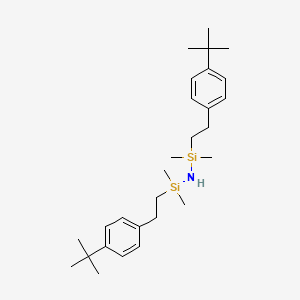
1,3-Di(4-t-butylphenethyl)tetramethyldisilazane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Di(4-t-butylphenethyl)tetramethyldisilazane, commonly referred to as DTBPTMD, is an organosilicon compound with a wide range of applications in organic synthesis and material science. It is a white solid with a molecular weight of 446.9 g/mol and a melting point of 100 °C. DTBPTMD is a useful reagent for the synthesis of silazanes, siloxanes, and other organosilicon compounds. It can also be used as a catalyst for various reactions, such as the hydrolysis of silyl esters, and can be used to modify the surface of materials.
作用機序
DTBPTMD is a highly reactive compound that can react with a wide range of substrates. It is an electrophilic reagent that can react with electron-rich substrates, such as alcohols, amines, and carboxylic acids, to form silazanes and siloxanes. It can also react with electron-poor substrates, such as alkenes and alkynes, to form organosilicon compounds.
Biochemical and Physiological Effects
DTBPTMD is an organosilicon compound that is not known to have any biochemical or physiological effects. It is not toxic, mutagenic, or carcinogenic, and is not known to have any adverse effects on humans or animals.
実験室実験の利点と制限
The main advantage of using DTBPTMD in lab experiments is its versatility. It can be used in a wide range of reactions, and can be used to modify the surface of materials. However, it is a highly reactive compound, and must be handled with care. It should be stored in a cool, dry place, and should be used in a well-ventilated area.
将来の方向性
The potential applications of DTBPTMD are vast and varied. It can be used as a catalyst for various reactions, and can be used to modify the surface of materials. It can also be used as a reagent in the synthesis of silazanes and siloxanes. In addition, DTBPTMD can be used in the synthesis of polymers and other materials, and can be used to prepare functionalized materials. Furthermore, DTBPTMD can be used in the synthesis of pharmaceuticals and other biologically active compounds. Finally, DTBPTMD can be used in the development of new sensors and materials for biomedical applications.
合成法
DTBPTMD can be synthesized in two steps. The first step involves the reaction of 4-t-butylphenethyl alcohol with chlorotrimethylsilane in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction produces 4-t-butylphenethyltrimethylsilane, which is then reacted with tetramethyldisilazane in the presence of a base to form DTBPTMD.
科学的研究の応用
DTBPTMD has been widely used in organic synthesis and material science. It is a versatile reagent that can be used in the synthesis of silazanes, siloxanes, and other organosilicon compounds. It has also been used as a catalyst for various reactions, such as the hydrolysis of silyl esters. In addition, DTBPTMD has been used to modify the surface of materials, such as polymers and metals, to improve their properties.
特性
IUPAC Name |
1-tert-butyl-4-[2-[[[2-(4-tert-butylphenyl)ethyl-dimethylsilyl]amino]-dimethylsilyl]ethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H47NSi2/c1-27(2,3)25-15-11-23(12-16-25)19-21-30(7,8)29-31(9,10)22-20-24-13-17-26(18-14-24)28(4,5)6/h11-18,29H,19-22H2,1-10H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAKLIKORCKRPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC[Si](C)(C)N[Si](C)(C)CCC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H47NSi2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Di(4-t-butylphenethyl)tetramethyldisilazane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[Perfluoro-(1',1', 2'-trimethylpropyl)]-1-chloroethyl ether; 97%](/img/structure/B6313935.png)
![Ethyl 2,3-dichloro-3-[(4'-methyl-2',2',3',3'-tetrafluoro)cyclobutyl]propionate; 97%](/img/structure/B6313943.png)
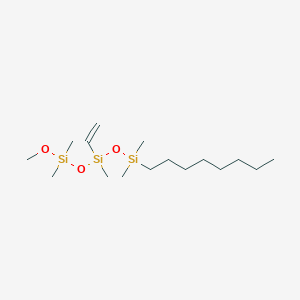
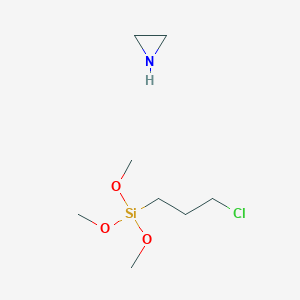
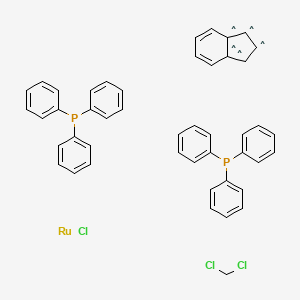
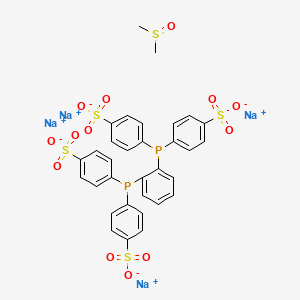
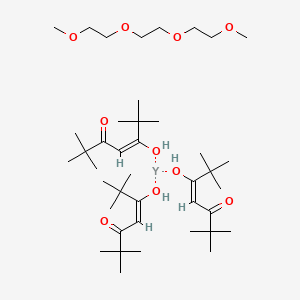
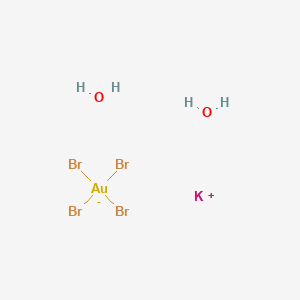
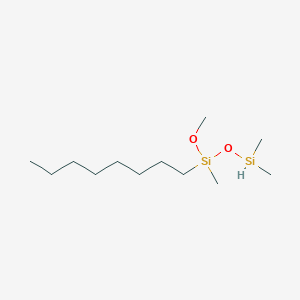

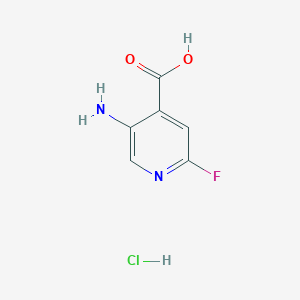


![2,6-Diazaspiro[3.5]nonan-1-one](/img/structure/B6314035.png)